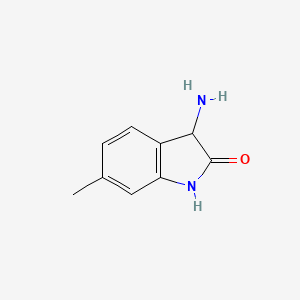![molecular formula C8H12N2O B11921155 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-oxa-5-azaspiro[34]octane-7-carbonitrile is a spirocyclic compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same principles as laboratory synthesis. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octane
- 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
- Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate
Uniqueness
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c1-10-8(3-2-4-8)5-7(6-9)11-10/h7H,2-5H2,1H3 |
Clave InChI |
QLOTUDWYNNXGKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2(CCC2)CC(O1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


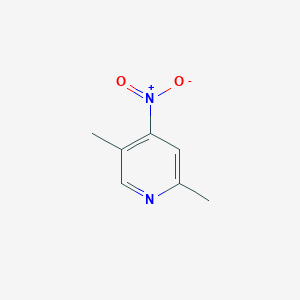
![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)


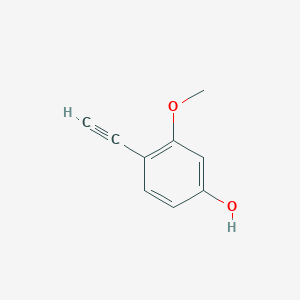
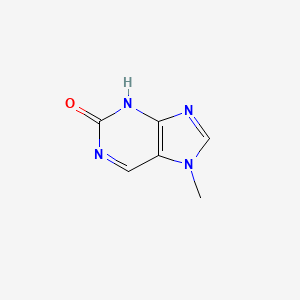
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

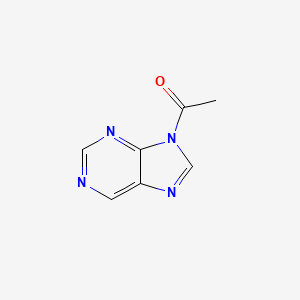
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
